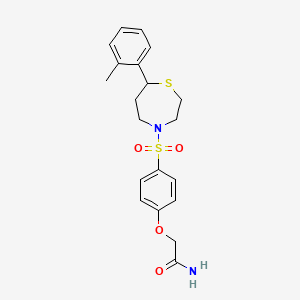

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-27-19)28(24,25)17-8-6-16(7-9-17)26-14-20(21)23/h2-9,19H,10-14H2,1H3,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZLDOUJHKXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the phenoxyacetamide moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring and the phenoxyacetamide moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and phenoxyacetamide sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring may yield sulfoxides, while nucleophilic substitution at the phenoxyacetamide site can produce various substituted amides .

Wissenschaftliche Forschungsanwendungen

2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The thiazepane ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle and Substituent Variations

The target compound’s 1,4-thiazepane ring distinguishes it from benzimidazole-based analogs (e.g., 3ae , 3af , 3ag ) described in –3. These analogs instead utilize benzimidazole cores with sulfinyl or sulfonyl linkages to pyridylmethyl groups. Key substituent differences include:

NMR Spectral Characteristics

1H-NMR data for analogs (–3) highlight substituent-driven shifts:

- δ 2.27 (s, 3H) : Corresponds to methyl groups on pyridyl rings in 3ag , similar to the o-tolyl methyl in the target compound.

- δ 3.35 (s, 3H) : Methoxy protons in 3ae /3af, absent in the target compound.

- δ 4.81–4.99 (q, AB) : Acetamide methylene protons, a common feature across all analogs .

The target compound’s o-tolyl group would likely produce distinct aromatic proton shifts (e.g., δ 7.36–7.46 for ortho-substituted phenyls) compared to pyridyl-based analogs .

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from analogs:

- Benzimidazole sulfonamides (e.g., 3ae , 3af ) are associated with proton pump inhibition or antiviral activity due to their sulfinyl/sulfonyl motifs .

- Pyridylmethyl groups (e.g., in 3j/3k ) enhance binding to histamine H+/K+-ATPase, suggesting the target compound’s o-tolyl group may modulate selectivity for similar targets .

Biologische Aktivität

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

Structural Representation

The compound features a thiazepane ring, a sulfonyl group, and an acetamide moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 342.41 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Pharmacological Potential

Research indicates that compounds similar to 2-(4-((7-(o-Tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that thiazepane derivatives can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further exploration in oncology research.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazepane derivatives. The results indicated that compounds with similar structures to This compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans .

Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) demonstrated that thiazepane derivatives could reduce inflammation in murine models by inhibiting NF-kB signaling pathways. This suggests that the compound may have therapeutic potential for treating chronic inflammatory conditions .

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies reported in Cancer Research showed that compounds structurally related to This compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .

Q & A

Q. What analytical methods detect degradation products under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) .

- LC-MS/MS : Identify hydrolyzed (e.g., free phenoxy acid) or oxidized metabolites .

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines .

Safety and Compliance

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.